![molecular formula C12H17BrClNO B1652099 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1385696-40-1](/img/structure/B1652099.png)
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
Overview
Description
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound that belongs to the class of oxanamines. It is a white crystalline powder that is soluble in water. The molecular formula is C12H17BrClNO and the molecular weight is 306.63 .
Molecular Structure Analysis
The molecular structure of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride consists of a bromophenyl group attached to an oxan-4-amine group via a methylene bridge . The presence of the bromine atom on the phenyl ring and the amine group on the oxan ring could potentially influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a white crystalline powder. It is soluble in water, which suggests it has polar characteristics. The compound has a molecular weight of 306.63 .Scientific Research Applications
Antagonistic Effects on Serotonin Neurons
Research involving compounds similar to "4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride" has shown that certain bromophenyl derivatives can act as potent antagonists of serotonin depletion in the brain, suggesting potential applications in neurological and psychological disorders. For example, 4-(p-Bromophenyl)-bicyclo (2,2,2) octan-1-amine demonstrated significant antagonistic effects on serotonin-induced depletion, indicating a selective inhibition of uptake into serotonin neurons (Fuller et al., 1978).
Spectrophotometric Determination of Amines
In analytical chemistry, derivatives of bromophenyl compounds have been used in spectrophotometric methods for determining primary aromatic amines. A study introduced 2-iodylbenzoate, in the presence of 4-N-methylaminophenol, for the spectrophotometric determination of amines, highlighting the utility of bromophenyl derivatives in chemical analysis (Verma et al., 1988).
Mediation in Anodic Oxidation
Bromophenyl derivatives have also been investigated for their role in the anodic oxidation of amines. Tris(4-bromophenyl)amine, for instance, proved to be an effective electron transfer mediator for the indirect oxidation of amines, suggesting potential applications in organic synthesis and electrochemistry (Pletcher & Zappi, 1989).
Conversion to Phosphinines
Further, research has shown that the interaction of bromophenyl compounds with other chemical groups can lead to the conversion of furans into phosphinines, a process that has implications for the synthesis of complex organic compounds with potential applications in materials science and pharmaceuticals (Mao & Mathey, 2011).
Role in Compulsive Food Consumption
Moreover, studies on orexin receptor mechanisms have utilized bromophenyl derivatives to investigate compulsive food consumption, providing insights into the neural underpinnings of eating disorders and potential therapeutic targets (Piccoli et al., 2012).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These suggest that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-[(2-bromophenyl)methyl]oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZGOUEUFPXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1385696-40-1 | |
Record name | 2H-Pyran-4-amine, 4-[(2-bromophenyl)methyl]tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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